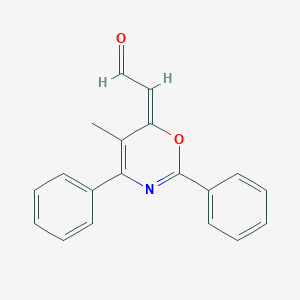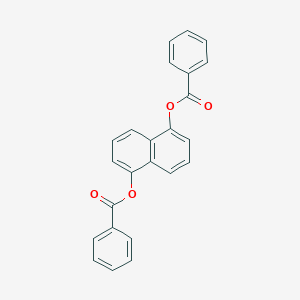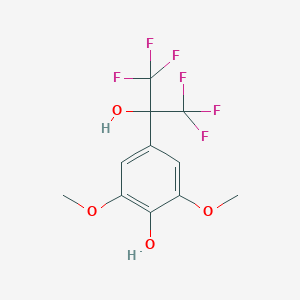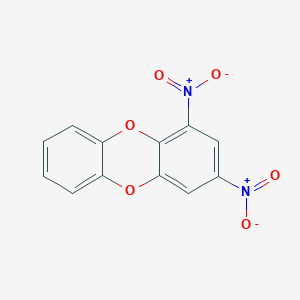![molecular formula C14H11ClN2 B376852 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 65964-62-7](/img/structure/B376852.png)
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
説明
Imidazo[1,2-a]pyridines are a class of compounds that have attracted substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
科学的研究の応用
Synthesis and Structural Aspects
The synthesis and structural properties of compounds like 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine are extensively studied due to their complex chemistry and wide range of applications. Boča, Jameson, and Linert (2011) reviewed the chemistry of compounds containing pyridine-2,6-diylbis structures, discussing the preparation procedures, properties, and spectroscopic properties of such compounds (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) highlighted the significance of quinazoline and pyrimidine derivatives in the development of optoelectronic materials, including their use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Significance and Optical Sensors
Jindal and Kaur (2021) explored the significance of pyrimidine derivatives, including their use in optical sensors and various biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for sensing probes (Jindal & Kaur, 2021).
Catalysts in Medicinal and Pharmaceutical Industries
Parmar, Vala, and Patel (2023) discussed the importance of the pyranopyrimidine core, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, in the medicinal and pharmaceutical industries. The review emphasized the synthetic pathways and the application of hybrid catalysts in the synthesis of these scaffolds (Parmar, Vala, & Patel, 2023).
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that copper (ii)-ligand complexes, which include imidazo[1,2-a]pyridine derivatives, possess excellent catalytic activities for the oxidation of catechol to o-quinone . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may influence oxidative biochemical pathways.
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine may have similar pharmacokinetic properties.
Result of Action
It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the oxidation efficiency of copper (ii)-ligand complexes, which include imidazo[1,2-a]pyridine derivatives, depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts . This suggests that similar environmental factors may influence the action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine.
特性
IUPAC Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGAWDQBMWEMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Octadecylimino)methyl]-2-naphthol](/img/structure/B376772.png)


![6-[2-(Dimethylamino)vinyl]-5-methyl-2,4-diphenyl-1,3-oxazin-1-ium](/img/structure/B376778.png)





![(3Z)-3-[1-(1H-indol-3-yl)ethylidene]indole](/img/structure/B376789.png)



![3-hydroxy-3-(trifluoromethyl)naphtho[1,2-b]furan-2(3H)-one](/img/structure/B376794.png)